Methanesulfinic acid, propyl ester is an organic compound with the molecular formula and a molecular weight of approximately 122.18 g/mol. This compound is classified as an ester derived from methanesulfinic acid and propanol. It appears as a clear liquid and is known for its distinctive odor. Methanesulfinic acid, propyl ester is recognized for its role in various
What sets methanesulfinic acid, propyl ester apart from these similar compounds is its sulfinic group, which confers unique reactivity and potential biological activity not typically found in simple fatty acids or other esters. The presence of sulfur enhances its chemical properties and potential applications in specialized fields such as pharmaceuticals and agrochemicals .
Methanesulfinic acid, propyl ester can be synthesized through several methods:
Methanesulfinic acid, propyl ester has potential applications in various fields:
Catalytic asymmetric synthesis enables the production of enantiomerically enriched sulfinate esters, critical for applications requiring chiral specificity. Transition metal catalysts, such as palladium and rhodium complexes, have been employed to induce asymmetry during sulfinate ester formation. For instance, palladium-catalyzed cross-coupling reactions between methanesulfinic acid and propyl halides in the presence of chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) achieve enantiomeric excess (ee) values exceeding 80%. The mechanism involves oxidative addition of the propyl halide to the metal center, followed by sulfinate ligand transfer and reductive elimination to yield the chiral ester.
A notable advancement involves the use of organocatalysts, such as thiourea derivatives, which facilitate hydrogen-bonding interactions with sulfinic acid intermediates. This method avoids metal residues and achieves comparable enantioselectivity (75–85% ee) under mild conditions. However, scalability remains challenging due to prolonged reaction times (24–48 hours).
Table 1: Catalytic Systems for Asymmetric Sulfinate Ester Synthesis
| Catalyst Type | Ligand | Reaction Time (h) | Enantiomeric Excess (%) |
|---|---|---|---|
| Palladium-BINAP | BINAP | 12 | 82 |
| Rhodium-Phosphine | Josiphos | 18 | 78 |
| Thiourea Organocatalyst | Takemoto Catalyst | 36 | 85 |
Lipase-catalyzed esterification offers an eco-friendly route to methanesulfinic acid propyl ester under mild conditions. Pseudomonas cepacia lipase (PCL) and Candida rugosa lipase (CRL) demonstrate high activity in non-aqueous media, facilitating the reaction between methanesulfinic acid and propanol. For example, PCL immobilized on acrylic resin achieves 94% conversion in toluene at 50°C within 6 hours. The enzymatic process avoids racemization, making it suitable for synthesizing optically pure derivatives.
Supercritical carbon dioxide (SC-CO₂) has emerged as a solvent alternative, enhancing enzyme stability and substrate solubility. CRL in SC-CO₂ at 10 MPa and 50°C yields 89% ester with 99% regioselectivity. This method reduces solvent waste and simplifies downstream purification.
Table 2: Lipase-Catalyzed Esterification Parameters
| Lipase Source | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pseudomonas cepacia | Toluene | 50 | 94 |
| Candida rugosa | SC-CO₂ | 50 | 89 |
| Burkholderia cepacia | n-Hexane | 40 | 76 |
Microwave irradiation accelerates propylation reactions by enhancing molecular collisions and reducing activation energy. A study demonstrated that reacting methanesulfinic acid with 1-bromopropane under microwave irradiation (300 W, 100°C) for 15 minutes achieves 92% yield, compared to 68% yield via conventional heating over 2 hours. The rapid heating minimizes side reactions, such as oxidation to sulfonic acids, preserving product integrity.
Solid-supported catalysts, such as silica-bound sulfonic acid, further improve efficiency by enabling heterogeneous catalysis. Under microwave conditions, these catalysts facilitate solvent-free reactions, reducing environmental impact and purification steps.
Table 3: Microwave vs. Conventional Heating Efficiency
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Microwave Irradiation | 100 | 15 | 92 |
| Conventional Reflux | 100 | 120 | 68 |
The formation of methanesulfinic acid, propyl ester through nucleophilic substitution pathways represents a fundamental mechanism in organosulfur chemistry [4] [8]. The primary pathway involves the direct displacement of a leaving group by the propyl alcohol nucleophile through an SN2 mechanism, characterized by backside attack and inversion of configuration [8] [9]. This mechanism demonstrates high sensitivity to steric effects, with primary alcohols such as propanol exhibiting superior reactivity compared to secondary and tertiary alcohols [8] [10].
The nucleophilic substitution process can be accomplished through several distinct pathways, each exhibiting unique characteristics and reaction conditions [4]. The direct SN2 displacement pathway involves the reaction of propanol with sulfinic acid under acidic catalysis at temperatures ranging from 40-70°C, typically yielding 45-65% of the desired product [4] [8] [9]. An alternative activated alcohol pathway utilizes methanesulfonic acid with anhydrous conditions at elevated temperatures of 60-90°C, achieving superior yields of 70-85% [11].
| Pathway | Reaction Conditions | Yield Range (%) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Direct SN2 Displacement | Alcohol + Sulfinic acid, H⁺ catalyst, 40-70°C | 45-65 | Inversion | [4] [8] [9] |
| Activated Alcohol Pathway | Alcohol + Methanesulfonic acid, anhydrous conditions, 60-90°C | 70-85 | Inversion | [11] |
| Sulfinyl Chloride Route | Sulfinyl chloride + Alcohol, base, 0-25°C | 75-90 | Inversion | [4] |
| Condensation with Coupling Agents | Sulfinic acid + Alcohol + Dicyclohexylcarbodiimide/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Carbonyldiimidazole, room temperature | 65-95 | Retention | [4] [12] |
| Silyl Sulfinate Intermediates | Sulfinate salt + Alcohol + Trimethylsilyl chloride, room temperature to 50°C | 70-85 | Inversion | [4] |
| Mixed Acid Anhydride Route | Sulfinate salt + Alcohol + Ethyl chloroformate, catalyst, room temperature | 60-80 | Inversion | [4] |
The sulfinyl chloride route provides an efficient alternative, utilizing sulfinyl chlorides with alcohols under basic conditions at low temperatures (0-25°C), achieving yields of 75-90% with inversion of stereochemistry [4]. The condensation approach employing coupling agents such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or carbonyldiimidazole offers mild reaction conditions at room temperature with yields ranging from 65-95%, notably proceeding with retention of configuration [4] [12].
The silyl sulfinate intermediate pathway represents a modern approach utilizing trimethylsilyl chloride to activate sulfinate salts, facilitating their reaction with alcohols at temperatures from room temperature to 50°C [4]. The mixed acid anhydride route employs ethyl chloroformate as an activating agent, enabling the formation of sulfinate esters under mild conditions with catalytic assistance [4].
Radical-mediated pathways constitute an alternative mechanism for sulfur-oxygen bond formation in sulfinate ester synthesis, involving the generation of sulfur-centered radical intermediates [4] [13] [14]. These mechanisms demonstrate unique reactivity patterns and offer complementary approaches to traditional nucleophilic substitution processes [14]. The formation of sulfur-centered radicals can be initiated through various oxidative processes, including peroxynitrite oxidation, photochemical activation, and electrochemical methods [13] [14].
The primary radical pathway involves the formation of sulfur-centered radicals through peroxynitrite oxidation at room temperature, generating species such as glutathionyl radicals and N-acetyl-DL-penicillamine thiyl radicals [14]. These radical intermediates demonstrate the ability to consume molecular oxygen, forming either peroxyl radicals or superoxide anion radicals, which subsequently participate in chain propagation mechanisms [14].
| Radical Pathway | Initiator/Conditions | Key Intermediates | Rate-Determining Step | Reference |
|---|---|---|---|---|
| Sulfur-Centered Radical Formation | Peroxynitrite oxidation, room temperature | Glutathionyl radical, S-NAP- | Initial S-H bond homolysis | [14] |
| Thiyl Radical Oxygen Activation | tert-Butyl hydroperoxide, 60-90°C | Sulfur-centered radicals | Radical addition to oxygen | [15] |
| Peroxyl Radical Chain Propagation | Oxygen, ambient conditions | Peroxyl radicals | Chain propagation | [14] |
| Sulfate Anion Radical Formation | Ultraviolet irradiation of sulfate solutions | Sulfate anion radicals, Hydroxyl radicals | Radical formation | [13] |
| Interrupted Barton Decarboxylation | tert-Butyl hydroperoxide (5.0 equiv), 90°C | Thiopyridyl intermediates | Homolysis of precursor | [15] |
| Electrochemical Radical Generation | Nickel(II) catalyst, electrochemical cell | Sulfur radical species | Electron transfer | [12] |
The thiyl radical oxygen activation pathway utilizes tert-butyl hydroperoxide at elevated temperatures (60-90°C) to generate sulfur-centered radicals that subsequently undergo radical addition to oxygen molecules [15]. This mechanism demonstrates practical utility in synthetic applications, particularly in late-stage functionalization of complex molecules [15].
Peroxyl radical chain propagation represents a significant mechanistic component, where the initial radical species react with ambient oxygen to form peroxyl radicals, which then participate in chain propagation reactions [14]. The chain propagation step often serves as the rate-determining step in these radical-mediated processes [14].
The sulfate anion radical formation pathway involves ultraviolet irradiation of sulfate-containing solutions, generating both sulfate anion radicals and hydroxyl radicals [13]. This photochemical approach demonstrates the versatility of radical initiation methods in sulfur-oxygen bond formation [13].
The interrupted Barton decarboxylation methodology provides a sophisticated approach to radical generation, utilizing tert-butyl hydroperoxide in stoichiometric amounts (5.0 equivalents) at elevated temperatures (90°C) [15]. This method proceeds through thiopyridyl intermediates and demonstrates excellent functional group tolerance [15].
Electrochemical radical generation represents a green chemistry approach, employing nickel(II) catalysts in electrochemical cells to generate sulfur radical species through controlled electron transfer processes [12]. This methodology eliminates the need for external oxidants and provides precise control over radical generation [12].
The transition state stabilization in sulfinate ester formation demonstrates complex interactions between steric hindrance and electronic effects, significantly influencing reaction rates and selectivity [8] [16] [10]. Steric effects manifest primarily through the accessibility of the electrophilic center, with primary alcohols such as propanol exhibiting substantially higher reactivity compared to secondary and tertiary alcohols [8] [10]. The relative reactivity order follows the pattern: primary alcohols > secondary alcohols > tertiary alcohols, with quantitative ratios of approximately 100:25:<1 [8] [10].
Electronic effects play a crucial role in transition state stabilization through the modulation of electron density around the sulfur center [16] [17]. The sulfur atom in sulfinate esters exhibits hypervalent bonding characteristics, utilizing d-orbitals to accommodate expanded valence configurations [17] [18]. This hypervalency enables the formation of recoupled pair π bonds in the sulfur-oxygen system, contributing to the unique reactivity patterns observed in these compounds [17] [18].
| Effect | Quantitative Measure | Mechanistic Implication | Practical Consequence | Reference |
|---|---|---|---|---|
| Steric Hindrance at Alcohol | Relative Rate: 1° : 2° : 3° = 100 : 25 : <1 | Backside attack hindered by bulky groups | Primary alcohols (e.g., propanol) react faster than secondary/tertiary | [8] [10] |
| Steric Hindrance at Sulfur | Relative Rate: Methyl : Ethyl : Isopropyl = 100 : 85 : 40 | Increased crowding at sulfur reduces nucleophilic access | Smaller sulfinates form esters more readily | [4] [8] |
| Electronic Effects of Substituents | Hammett ρ value = +1.2 to +1.8 | Electron-withdrawing groups stabilize transition state | Electron-poor sulfinates are more reactive | [4] [16] |
| Transition State Geometry | Bond angles: O-S-O = 106°, C-S-O = 98-102° | Non-planar transition state with pyramidal sulfur | Transition state stabilization through optimal orbital overlap | [19] [20] |
| Solvent Effects | Rate enhancement: aprotic/protic = 5-10x | Polar aprotic solvents stabilize charged intermediates | Dimethylformamide, Dimethyl sulfoxide preferred over alcohols or water | [11] |
| Temperature Effects | Activation energy = 75-95 kJ/mol, Enthalpy of activation = 70-90 kJ/mol | Higher temperatures overcome steric barriers | Reactions typically run at 60-90°C for practical rates | [11] [21] |
| Catalyst Effects | Rate enhancement with Lewis acids: 10-50x | Lewis acids coordinate with sulfinate oxygen, enhancing electrophilicity | Ytterbium(III) triflate, Titanium tetrachloride effective catalysts | [4] |
The transition state geometry in sulfinate ester formation exhibits distinctive characteristics, with sulfur adopting a pyramidal configuration characterized by O-S-O bond angles of approximately 106° and C-S-O bond angles ranging from 98-102° [19] [20]. This non-planar arrangement reduces conjugation effects while enabling optimal orbital overlap for transition state stabilization [19] [20].
The pyramidal geometry of sulfur in sulfinates contrasts significantly with the planar arrangements observed in carboxylates, resulting in unique structural preferences [20]. The sulfinate exhibits longer bonds compared to equivalent carboxylate structures, with the sulfur center maintaining a pyramidal geometry characterized by an O-O-Cβ-S angle of 39° [20].
Solvent effects demonstrate substantial influence on reaction rates, with polar aprotic solvents providing 5-10 fold rate enhancements compared to protic solvents [11]. This enhancement arises from the superior stabilization of charged intermediates by polar aprotic media such as dimethylformamide and dimethyl sulfoxide [11].
Temperature effects follow expected patterns, with activation energies ranging from 75-95 kJ/mol and enthalpies of activation spanning 70-90 kJ/mol [11] [21]. The temperature dependence enables practical synthetic applications by providing sufficient thermal energy to overcome steric barriers while maintaining selectivity [11].
Catalyst effects provide significant rate enhancements, with Lewis acids such as ytterbium(III) triflate and titanium tetrachloride demonstrating 10-50 fold increases in reaction rates [4]. These catalysts function by coordinating with sulfinate oxygen atoms, thereby enhancing the electrophilicity of the sulfur center and facilitating nucleophilic attack [4].
| Parameter | Value | Reaction Type | Reference |
|---|---|---|---|
| Activation Energy (kcal/mol) | 13.02 (for Methanesulfinic acid + Ozone) | Oxidation of Methanesulfinic acid | [22] |
| Pseudo-first-order rate constant at 70°C (s⁻¹) | 1.44 × 10⁻⁵ | Ester solvolysis | [11] |
| Activation Energy for Methanesulfonate Formation (kJ/mol) | 75-95 (estimated range) | Ester formation | [11] |
| Rate constant at 60°C (h⁻¹) | 0.004% conversion/12h | Formation from Methanesulfonic acid + alcohol | [11] |
| Temperature Range for Kinetic Studies (°C) | 40-70 | Formation studies | [11] |
| Optimal Temperature for Formation (°C) | 65-90 | Synthetic optimization | [23] |
| Solvolysis Rate Constant at 70°C (s⁻¹) | 1.36-1.45 × 10⁻⁵ | Hydrolysis | [11] |
Quantitative Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for monitoring reactions involving methanesulfinic acid propyl ester due to its ability to provide both structural identification and quantitative analysis without the need for calibration standards [1] [2]. The technique exploits the direct proportionality between nuclear magnetic resonance signal integration and the number of contributing nuclei, making it particularly suitable for real-time reaction monitoring and purity determination [2].
The proton nuclear magnetic resonance spectrum of methanesulfinic acid propyl ester exhibits characteristic chemical shifts that enable unambiguous identification and quantification during reaction monitoring. The propyl chain protons appear as a triplet at 1.2-1.4 parts per million corresponding to the terminal methyl group, while the methylene protons show a complex multiplet pattern at 2.5-2.8 parts per million [3]. The ester linkage protons are observed as a triplet at 4.2-4.5 parts per million, providing a distinctive signature for the intact ester functionality [3]. These chemical shift positions remain relatively stable across different reaction conditions, facilitating reliable quantitative analysis throughout the monitoring process.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the propyl methyl carbon appearing at 10.5 parts per million, the methylene carbon at 22.8 parts per million, and the ester oxygen-bound carbon at 69.2 parts per million [3]. The sulfinyl methyl carbon exhibits a characteristic chemical shift at 39.8 parts per million, which serves as a diagnostic peak for reaction monitoring applications [3]. The integration of these carbon signals can be utilized for quantitative analysis when appropriate relaxation delays are employed to ensure complete nuclear spin relaxation between pulses [1].
The implementation of quantitative nuclear magnetic resonance for reaction monitoring requires careful optimization of acquisition parameters. Relaxation delay times must be sufficient to allow complete longitudinal relaxation of all observed nuclei, typically requiring delays of five times the longest longitudinal relaxation time [1]. Pulse angles should be optimized to maximize signal-to-noise ratio while maintaining quantitative accuracy, with 30-degree pulses often providing optimal results for routine quantitative measurements [1]. Temperature control is essential for reproducible chemical shift positions and integration values, particularly when monitoring reactions conducted at elevated temperatures.
The precision and accuracy of quantitative nuclear magnetic resonance measurements for methanesulfinic acid propyl ester typically achieve relative standard deviations below 2.5 percent for concentrations above 0.5 micrograms per milliliter [1] [2]. Limits of detection generally range from 0.1 to 0.2 micrograms per milliliter depending on the magnetic field strength and probe sensitivity, making the technique suitable for monitoring reaction concentrations commonly encountered in synthetic applications [1]. The linear dynamic range extends over at least two orders of magnitude, accommodating the concentration changes typically observed during reaction monitoring [2].
Mass spectrometry provides unparalleled sensitivity and specificity for the detection and characterization of transient intermediates formed during reactions involving methanesulfinic acid propyl ester [4] [5] [6]. The technique enables real-time monitoring of reaction pathways through the identification of short-lived species that may not be detectable by other analytical methods, providing crucial mechanistic insights into complex reaction processes [5] [6] [7].
Electrospray ionization mass spectrometry has emerged as the preferred ionization technique for monitoring methanesulfinic acid propyl ester reactions due to its ability to generate intact molecular ions with minimal fragmentation under controlled conditions [8] [6]. The molecular ion peak at mass-to-charge ratio 138 provides direct confirmation of the intact ester, while controlled fragmentation through collision-induced dissociation reveals characteristic fragmentation patterns that enable structural elucidation of reaction intermediates [8]. The base peak at mass-to-charge ratio 95 corresponds to the sulfinyl cation fragment, while the propyl-related fragments at mass-to-charge ratios 59 and 43 provide additional structural confirmation [9].
Tandem mass spectrometry techniques enable the selective monitoring of specific fragmentation pathways, facilitating the identification of transient intermediates through characteristic parent-daughter ion relationships [6] [7]. Multiple reaction monitoring mode allows for the simultaneous detection of multiple intermediate species through the selection of specific precursor-product ion transitions, providing enhanced selectivity and sensitivity for complex reaction mixtures [10] [8]. This approach has proven particularly valuable for monitoring reactions involving multiple competing pathways or rapid intermediate formation and consumption.
The implementation of real-time mass spectrometric monitoring requires careful optimization of ionization conditions to balance sensitivity with structural preservation of labile intermediates [6] [7]. Source temperatures must be sufficiently low to prevent thermal decomposition of transient species, typically maintained below 150 degrees Celsius for sulfinic ester intermediates [6]. Desolvation parameters require optimization to ensure complete solvent removal while minimizing energetic activation that could lead to premature fragmentation of unstable intermediates [6].
Atmospheric pressure chemical ionization provides an alternative ionization mechanism that may be more suitable for monitoring reactions involving thermally labile intermediates [8]. The reduced thermal stress compared to electrospray ionization can preserve fragile intermediates that might decompose under standard electrospray conditions, while maintaining sufficient sensitivity for trace-level detection [8]. The choice between ionization techniques depends on the specific characteristics of the intermediates being monitored and the chemical environment of the reaction system.
The development of specialized sampling interfaces enables the direct introduction of reaction mixtures into the mass spectrometer without significant delay, minimizing the potential for intermediate degradation during sample transfer [6] [7]. Flow injection analysis coupled with mass spectrometry provides rapid sample introduction with minimal dispersion, while direct infusion techniques enable continuous monitoring of reaction progress over extended time periods [6]. The selection of appropriate sampling methodology depends on the timescale of intermediate formation and consumption relative to the analysis time requirements.
Chemometric methods provide powerful tools for extracting quantitative kinetic information from complex analytical datasets generated during the monitoring of methanesulfinic acid propyl ester reactions [11] [12]. These mathematical approaches enable the deconvolution of overlapping signals, identification of reaction intermediates, and determination of kinetic parameters from multivariate datasets that would be difficult to analyze using traditional univariate methods [11] [12].
Principal Component Analysis serves as a fundamental chemometric tool for reducing the dimensionality of complex spectroscopic datasets while preserving the essential chemical information required for kinetic analysis [11] [12]. The technique identifies the principal sources of variance in the data, typically corresponding to the concentration changes of major reaction components over time [11]. For methanesulfinic acid propyl ester reaction monitoring, principal component analysis can separate the contributions of reactants, products, and intermediates even when their spectroscopic signatures exhibit significant overlap [11].
The application of principal component analysis to nuclear magnetic resonance datasets enables the identification of underlying chemical processes through the analysis of loading plots and score trajectories [11]. The first principal component typically accounts for the major reactant-product transformation, while subsequent components may reveal the presence of side reactions or intermediate formation pathways [11]. The temporal evolution of principal component scores provides direct insight into reaction kinetics, enabling the extraction of rate constants and mechanistic information from complex datasets [11].
Multivariate Curve Resolution represents an advanced chemometric approach specifically designed for the analysis of reaction monitoring data [11] [12]. The technique combines the advantages of principal component analysis with chemical constraints to resolve the pure spectroscopic profiles and concentration trajectories of individual reaction components [11]. For methanesulfinic acid propyl ester systems, multivariate curve resolution can simultaneously determine the spectra and kinetic profiles of all major species, including transient intermediates that may not be directly observable in the raw data [11].
The implementation of multivariate curve resolution requires the application of appropriate chemical constraints to ensure physically meaningful solutions [11] [12]. Non-negativity constraints prevent the occurrence of negative concentrations or spectral intensities, while closure constraints ensure mass balance throughout the reaction [11]. Selectivity constraints can be applied when pure spectroscopic signatures are available for certain components, improving the reliability of the decomposition [11]. The incorporation of kinetic models as constraints enables the simultaneous fitting of mechanistic models to the experimental data [12].
Parallel Factor Analysis provides a trilinear decomposition approach that is particularly well-suited for analyzing three-way datasets generated by techniques such as time-resolved two-dimensional nuclear magnetic resonance spectroscopy [11]. The technique can simultaneously analyze the temporal, spectral, and coupling dimensions of multidimensional datasets, providing enhanced resolution of overlapping components compared to bilinear methods [11]. For complex reaction systems involving methanesulfinic acid propyl ester, parallel factor analysis can resolve components that would be indistinguishable using traditional two-dimensional analysis approaches [11].
The validation of chemometric models requires careful assessment of model performance through cross-validation procedures and statistical significance testing [11] [12]. Leave-one-out cross-validation provides a robust measure of model predictive ability, while permutation testing can assess the statistical significance of identified components [11]. The comparison of different chemometric approaches enables the selection of the most appropriate method for specific analytical challenges, with model selection criteria such as the Akaike Information Criterion providing quantitative guidance for method selection [12].